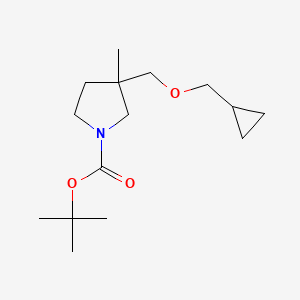![molecular formula C11H12ClN3O B13866766 6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)
6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a chloro group at the 6th position, a cyclobutyl group at the 3rd position, and a methoxy group at the 4th position.
Métodos De Preparación
The synthesis of 6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This reaction leads to the formation of a combinatorial library of tetra- and persubstituted pyrazolo[3,4-b]pyridines. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a corresponding aldehyde or carboxylic acid, while substitution reactions can introduce different functional groups at the chloro or methoxy positions .
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as a lead compound for the development of new drugs targeting specific enzymes and receptors . In biology, it has been used in studies investigating its effects on cellular processes and signaling pathways . In the field of medicine, derivatives of this compound have been explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities . Additionally, in the industry, it has been utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways . For example, it may inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By inhibiting these targets, the compound can exert its effects on cellular processes, potentially leading to therapeutic benefits .
Comparación Con Compuestos Similares
6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds within the pyrazolo[3,4-b]pyridine family. Similar compounds include 5-bromo-1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives . These compounds share the same core structure but differ in the substituents attached to the pyrazolo[3,4-b]pyridine scaffold. The unique combination of substituents in 6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C11H12ClN3O |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C11H12ClN3O/c1-16-7-5-8(12)13-11-9(7)10(14-15-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,13,14,15) |
Clave InChI |
KRNCBBHYALTMKR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC2=NNC(=C12)C3CCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)












![1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone](/img/structure/B13866773.png)
